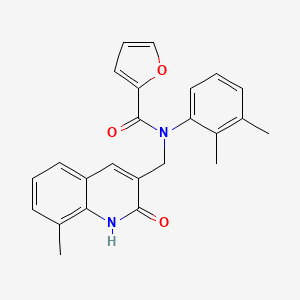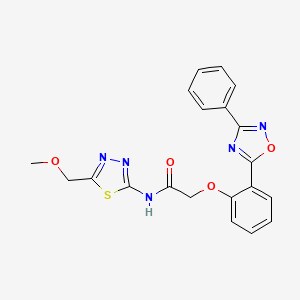
3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenyl group.
Scientific Research Applications
3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activities by modulating various cellular pathways. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the activity of various enzymes and proteins, such as cyclooxygenase-2 and nitric oxide synthase, which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole has various biochemical and physiological effects. For example, it has been reported to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been reported to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of scientific research and its relatively simple synthesis method. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole. One direction is to further investigate its potential applications in cancer therapy, as it has shown promising anticancer activity in vitro and in vivo. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to determine its toxicity and safety profile in vivo, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 3-(2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl)-5-phenyl-1,2,4-oxadiazole can be achieved through various methods. One such method involves the reaction of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. Another method involves the reaction of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with phenyl isocyanate in the presence of triethylamine. The yield of the compound obtained through these methods ranges from 50% to 80%.
properties
IUPAC Name |
3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-16-10-8-14(9-11-16)18-13-12-17(21(22-18)26-2)19-23-20(27-24-19)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOPLUDAOXDRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

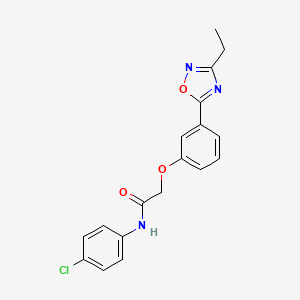
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
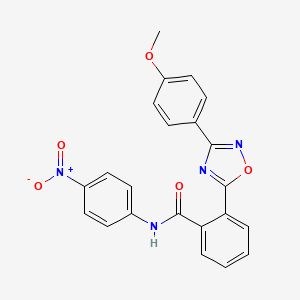

![ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
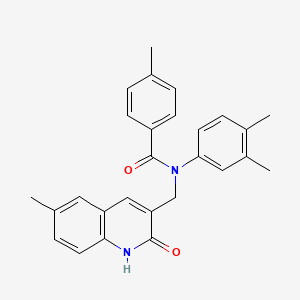
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)


